An In-depth Technical Guide to the Physical Properties of Allyl Perfluorononanoate
An In-depth Technical Guide to the Physical Properties of Allyl Perfluorononanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Significance of Allyl Perfluorononanoate
Allyl perfluorononanoate (C₁₂H₅F₁₇O₂) is a specialized fluorinated ester that commands attention in advanced materials science and synthetic chemistry. Its unique molecular architecture, combining a highly fluorinated carbon chain with a reactive allyl group, imparts a distinct set of physical and chemical properties. For researchers and professionals in drug development and materials science, a thorough understanding of these properties is not merely academic; it is fundamental to its application. The perfluorinated tail creates a molecule with low surface energy, high thermal stability, and both hydrophobic (water-repellent) and oleophobic (oil-repellent) characteristics.[1] Concurrently, the terminal allyl group serves as a versatile chemical handle for further functionalization, allowing this building block to be incorporated into more complex molecular structures, such as polymers and modified biomolecules.[2] This guide provides a comprehensive overview of the physical properties of Allyl perfluorononanoate, the methodologies for their determination, and the scientific rationale that underpins these experimental choices, empowering researchers to leverage its unique attributes effectively and safely.
Core Physical and Chemical Properties
A quantitative summary of the key physical and chemical properties of Allyl perfluorononanoate is presented below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models. This distinction is crucial for experimental design and interpretation.
| Property | Value | Source |
| IUPAC Name | prop-2-enyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | Fluorochem |
| CAS Number | 117374-33-1 | INDOFINE Chemical Company |
| Molecular Formula | C₁₂H₅F₁₇O₂ | Santa Cruz Biotechnology |
| Molecular Weight | 504.14 g/mol | ECHEMI |
| Physical State | Liquid (at standard conditions) | Fluorochem |
| Boiling Point | 81 °C at 10 mmHg | Fluorochem, INDOFINE Chemical Company, ECHEMI |
| Melting Point | Data not available; predicted to be low | ITRC |
| Density (Predicted) | 1.584 ± 0.06 g/cm³ | ECHEMI |
| Refractive Index | Data not available; predicted to be low for a fluorinated compound | Matmake |
| Solubility | Generally insoluble in water; soluble in select organic and fluorinated solvents | RSC Publishing, NIH |
Experimental Determination of Physical Properties: Methodologies and Rationale
The precise measurement of physical properties is paramount for the application and quality control of chemical compounds. The following sections detail the standard experimental protocols for determining the key physical parameters of liquid compounds like Allyl perfluorononanoate.
Boiling Point Determination
The boiling point is a critical indicator of a liquid's volatility and is defined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For high-boiling or thermally sensitive compounds, determination at reduced pressure is standard practice, as is the case with Allyl perfluorononanoate's reported boiling point of 81 °C at 10 mmHg.
This micro-scale method is ideal for determining the boiling point of small quantities of liquid.
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Sample Preparation: A small amount of Allyl perfluorononanoate (a few milliliters) is placed into a small-diameter test tube.
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Capillary Insertion: A melting point capillary tube is sealed at one end and placed, open-end down, into the liquid in the test tube.
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Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath (e.g., silicone oil) within a Thiele tube to ensure uniform heating.
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Heating and Observation: The heating bath is gradually heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating rate should be controlled to be slow and steady as the expected boiling point is approached.
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Boiling Point Identification: When a continuous and rapid stream of bubbles emerges from the capillary tip, the liquid has reached its boiling point at that pressure. The heat source is then removed.
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Recording the Boiling Point: The liquid is allowed to cool. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the sample equals the pressure of the heating bath.
Causality Behind Experimental Choices: The use of a reduced pressure environment (10 mmHg) is crucial because many high-molecular-weight organic compounds, particularly fluorinated ones, can decompose at their atmospheric boiling points. By lowering the pressure, the boiling point is significantly reduced, allowing for distillation and characterization without thermal degradation. The capillary method is chosen for its efficiency with small sample volumes and its accuracy in identifying the precise temperature of the liquid-vapor equilibrium.
Figure 1: Workflow for Boiling Point Determination via the Capillary Method.
Density Determination
Density, the mass per unit volume, is a fundamental physical property that is influenced by molecular weight and packing efficiency. For Allyl perfluorononanoate, its high molecular weight and the dense nature of fluorine atoms result in a predicted density significantly greater than that of water.
A pycnometer, or specific gravity bottle, is a flask with a precisely known volume, used for accurate density measurements.
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Calibration: The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_pyc).
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Filling with Reference Liquid: The pycnometer is filled with a reference liquid of known density, typically deionized water, at a specific temperature. The mass is again measured (m_pyc+water). The volume of the pycnometer (V) can then be calculated.
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Sample Measurement: The pycnometer is emptied, dried, and filled with Allyl perfluorononanoate at the same temperature. Its mass is measured (m_pyc+sample).
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Calculation: The mass of the sample is calculated (m_sample = m_pyc+sample - m_pyc). The density is then determined by dividing the mass of the sample by the volume of the pycnometer (ρ = m_sample / V).
Causality Behind Experimental Choices: The pycnometer method is favored for its high precision and accuracy. Temperature control is critical because the density of liquids is temperature-dependent. Using a reference liquid like water for calibration ensures the accuracy of the volume determination.
Refractive Index Measurement
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that is sensitive to temperature, the wavelength of light used, and the purity of the substance. For fluorinated compounds, the refractive index is typically lower than their non-fluorinated analogues due to the low polarizability of the C-F bond.
The Abbe refractometer is a common laboratory instrument for the measurement of the refractive index of liquids.
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Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
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Sample Application: A few drops of Allyl perfluorononanoate are placed on the prism of the refractometer.
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Measurement: The prism is closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
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Reading the Value: The refractive index is read directly from the instrument's scale. The temperature should also be recorded.
Causality Behind Experimental Choices: The Abbe refractometer provides a quick and accurate measurement of the refractive index. The use of a monochromatic light source, typically the sodium D-line (589 nm), is standard practice to avoid chromatic dispersion effects. Temperature control is essential as the refractive index of liquids changes with temperature.
Figure 2: Workflow for Refractive Index Measurement using an Abbe Refractometer.
Structural and Analytical Characterization
Beyond bulk physical properties, understanding the molecular structure and purity of Allyl perfluorononanoate is crucial. This is typically achieved through spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the allyl group, showing characteristic signals for the vinyl and methylene protons. ¹⁹F NMR is particularly informative for fluorinated compounds, providing signals for the different fluorine environments along the perfluorinated chain, which can confirm the structure and identify impurities.[3]
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. Fragmentation patterns can also offer structural information.[4][5]
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Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=O of the ester group, the C=C of the allyl group, and the strong C-F bonds of the perfluorinated chain.
Applications and the Importance of Physical Properties
The unique combination of a reactive handle and a fluorinated tail makes Allyl perfluorononanoate a valuable building block in several areas:
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Polymer Synthesis: The allyl group can participate in polymerization reactions to create fluorinated polymers. The physical properties of the monomer, such as its boiling point and solubility, are critical for controlling polymerization conditions and purifying the resulting polymer. The low refractive index of fluorinated polymers makes them useful in optical applications.[6]
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Surface Modification: The low surface energy imparted by the perfluorinated chain makes it a candidate for creating hydrophobic and oleophobic surfaces. Its liquid state and solubility in appropriate solvents are key to its application as a coating.
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Drug Delivery and Development: Fluorination of drug candidates can enhance their metabolic stability and bioavailability.[7][8] The allyl group provides a site for conjugation to biomolecules or drug delivery systems. The solubility and partitioning behavior of the molecule, which are governed by its physical properties, are critical factors in its pharmacokinetic profile.
Safety, Handling, and Disposal
Allyl perfluorononanoate is a per- and polyfluoroalkyl substance (PFAS). While specific toxicity data for this compound is limited, the general class of PFAS compounds is known for its persistence in the environment. Therefore, appropriate safety precautions are essential.
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Personal Protective Equipment (PPE): When handling Allyl perfluorononanoate, chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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Disposal: As a PFAS compound, Allyl perfluorononanoate should not be disposed of down the drain or in regular waste. It should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9][10][11] This typically involves high-temperature incineration by a licensed waste disposal company.[11][12]
Conclusion
Allyl perfluorononanoate is a highly functionalized molecule with a unique set of physical properties derived from its fluorinated nature and reactive allyl group. A comprehensive understanding and accurate measurement of its boiling point, density, refractive index, and solubility are critical for its successful application in research and development. The experimental methodologies outlined in this guide provide a framework for the precise characterization of this and similar compounds. As with all perfluorinated substances, adherence to strict safety and disposal protocols is paramount to ensure the protection of researchers and the environment.
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